4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Overview
Description
“4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” is a compound with a molecular weight of 136.11 . It is a non-naturally occurring small molecule that has aroused the interest of researchers . This compound is part of an important class of molecules known as [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are present in diverse important structures in agriculture and medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years . A series of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been designed and synthesized in order to find novel anti-tumor compounds . The structures of all the compounds were confirmed by IR, 1H-NMR, MS and elemental analysis .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied . The vast majority of biologically active TPs and their dihydro [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains . They are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .Physical And Chemical Properties Analysis
The compound “4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” has a molecular weight of 136.11 . Its IUPAC name is [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one .Scientific Research Applications
Synthesis and Biological Activities
Anti-Epileptic Activities
Novel derivatives of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one were synthesized and evaluated for their anti-epileptic activities using the 4-aminopyridine-induced hyperexcitability model in primary cultured neocortical neurons. The pyrimidine-7(4H)-one motif was identified as a crucial active core for anti-epileptic activity (Ding et al., 2019).
Antiviral Drug Intermediate
The compound 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, was obtained using a condensation reaction in supercritical carbon dioxide, demonstrating an environmentally friendly synthesis approach (Baklykov et al., 2019).
Herbicidal, Antifungal, and Antitubercular Properties
[1,2,4]Triazolo[1,5-a]pyrimidines have shown a range of biological activities, including herbicidal, antifungal, and antitubercular properties. They are also noted for their potential in treating Alzheimer's disease and insomnia, as well as their activity in anticancer and antiparasitic applications (Fizer & Slivka, 2016).
Antibacterial Activity
A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and showed antibacterial activity against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Chemical Synthesis and Structural Studies
Synthesis Techniques
Various synthetic approaches for creating [1,2,4]triazolo[1,5-a]pyrimidine systems, including annulation techniques and the Dimroth rearrangement, have been reviewed, highlighting the versatility of these compounds in chemical synthesis (Shaban & Morgaan, 1999).
Characterization and Theoretical Study
The synthesis and characterization of 5-oxo and 7-oxo derivatives of [1,2,4]triazolo-[1,5-a]pyrimidine were achieved, providing insights into their structural and binding properties (Haj et al., 2000).
Future Directions
The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis . As the development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated, it is expected that more research will be conducted in this area .
properties
IUPAC Name |
4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-4-1-2-9-5(8-4)6-3-7-9/h1-3H,(H,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHMBEKEDDDWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342903 | |
Record name | 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
CAS RN |
14384-66-8 | |
Record name | 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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